2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C₁₇H₁₁Cl₂NO₄ and a molecular weight of 364.18 g/mol It is known for its unique structure, which includes a pyrrolidinyl group and a dichlorobenzoate moiety
Vorbereitungsmethoden
The synthesis of 2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2,4-dichlorobenzoate typically involves the reaction of 2,4-dichlorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, to form the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, where chlorine atoms can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and esterification reactions.
Biology: This compound is utilized in the study of enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The dichlorobenzoate moiety enhances the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2,4-dichlorobenzoate include:
2,5-Dioxo-1-pyrrolidinyl 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoate: This compound shares the pyrrolidinyl group and is used in similar applications.
2,5-Dioxo-1-pyrrolidinyl 4-azido-2-hydroxybenzoate: Another related compound with applications in bioconjugation and chemical synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and binding properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H11Cl2NO4 |
---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
[2-(2,5-dioxopyrrolidin-1-yl)phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H11Cl2NO4/c18-10-5-6-11(12(19)9-10)17(23)24-14-4-2-1-3-13(14)20-15(21)7-8-16(20)22/h1-6,9H,7-8H2 |
InChI-Schlüssel |
XCHUNTKRJZOZOY-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.